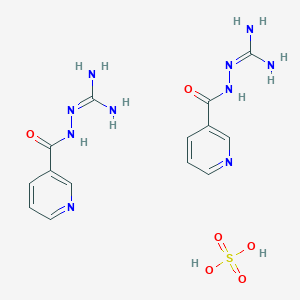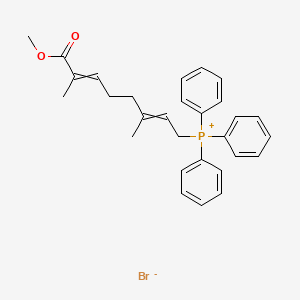
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a methoxy group, dimethyl groups, and a triphenylphosphanium moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide typically involves multi-step organic reactions. The process begins with the preparation of the octa-2,6-dien-1-yl backbone, followed by the introduction of methoxy and dimethyl groups. The final step involves the formation of the triphenylphosphanium bromide moiety through a reaction with triphenylphosphine and a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A related compound with similar phosphine functionality.
Methoxy-substituted alkenes: Compounds with similar methoxy and alkene groups.
Dimethyl-substituted alkenes: Compounds with similar dimethyl and alkene groups.
Uniqueness
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
40772-85-8 |
|---|---|
Molekularformel |
C29H32BrO2P |
Molekulargewicht |
523.4 g/mol |
IUPAC-Name |
(8-methoxy-3,7-dimethyl-8-oxoocta-2,6-dienyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H32O2P.BrH/c1-24(14-13-15-25(2)29(30)31-3)22-23-32(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28;/h4-12,15-22H,13-14,23H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZLKVHMGPYVANIE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCC=C(C)C(=O)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
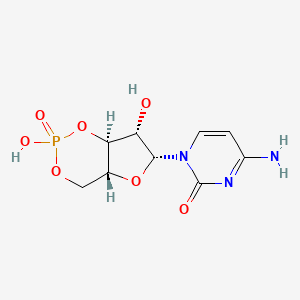

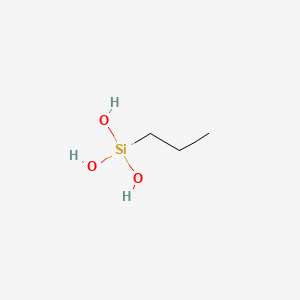
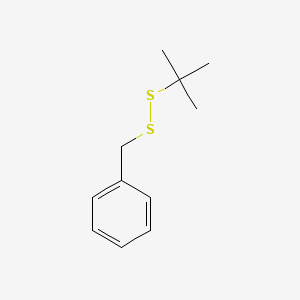
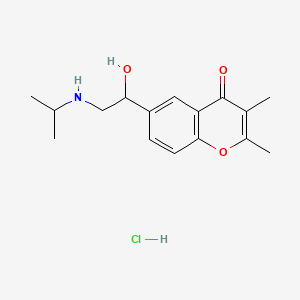
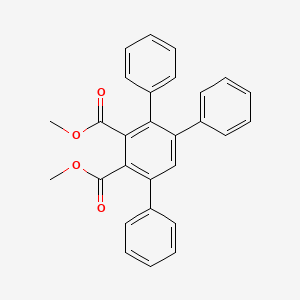
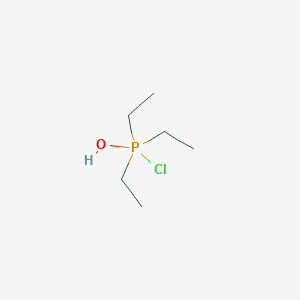
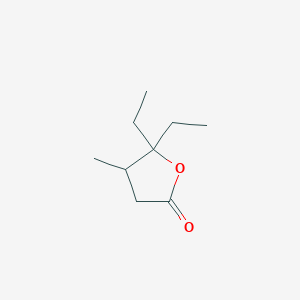

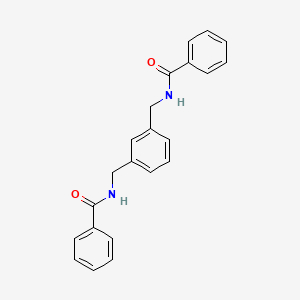
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
